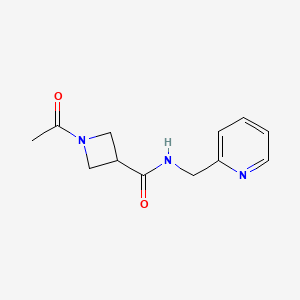

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(16)15-7-10(8-15)12(17)14-6-11-4-2-3-5-13-11/h2-5,10H,6-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLKRBJQOPHJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with pyridine-based compounds. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain the desired azetidine derivatives.

Industrial Production Methods

Industrial production of azetidine derivatives, including 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide, often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The unique structural properties of azetidines make them suitable for use in materials templating and chelation.

Wirkmechanismus

The mechanism of action of 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Implications :

- Hydroxyl and iodine substituents influence reactivity and intermolecular interactions (e.g., hydrogen bonding, halogen bonding).

- The pyridin-2-ylmethyl group in the target compound may confer enhanced lipophilicity compared to hydroxylated analogs, affecting membrane permeability .

Azetidine-3-Carboxamide Derivatives

Azetidine rings are less common than larger heterocycles (e.g., pyrrolidine, piperidine) but offer conformational rigidity. Relevant analogs include:

Key Observations :

- Heterocyclic Diversity : Substitution with pyrimidine () or thiophene () alters electronic properties and binding affinities.

- Synthetic Accessibility : The compound in was synthesized in 62% yield over two steps, suggesting efficient routes for azetidine-carboxamide derivatives under optimized conditions .

Pyridinecarboxamide Derivatives with Varied Linkers

Functional Group Impact :

- The acetylated azetidine in the target compound may improve metabolic stability compared to ester-containing analogs like , which are prone to hydrolysis .

Biologische Aktivität

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered heterocyclic structure containing nitrogen. The presence of the pyridinylmethyl group and an acetyl moiety contributes to its unique pharmacological profile. The molecular formula can be represented as .

Biological Activity Overview

Research indicates that 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds can show significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some azetidine derivatives have been investigated for their antitumor effects. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been identified as inhibitors of key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

- Interaction with Receptors : The pyridinylmethyl group may facilitate interaction with specific biological receptors, potentially leading to modulation of signaling pathways involved in inflammation and cancer progression.

Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives demonstrated that certain modifications could enhance antimicrobial potency. For example, the introduction of different substituents on the azetidine ring led to improved activity against multidrug-resistant strains of bacteria .

Antitumor Activity

In a separate investigation, researchers evaluated the cytotoxic effects of 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Data Table: Biological Activities of Related Azetidine Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | Antimicrobial | Staphylococcus aureus | TBD |

| 7-(4-(1H-imidazol-1-yl)piperidin-1-yl)-4oxo... | Antitumor | Human breast cancer cells | 5.0 |

| 7-methyl-1,8-naphthyridinone derivatives | Antimicrobial | E. coli | 10.0 |

| N-(pyridin-2-ylmethyl)-4-piperidone | Antitumor | Human leukemia cells | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.